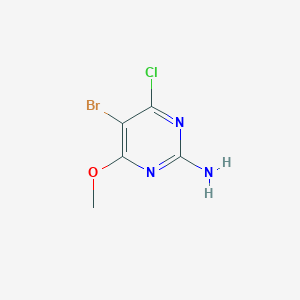
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine typically involves the substitution reactions on a pyrimidine ring. One common method is the selective displacement of halogens on the pyrimidine ring using appropriate nucleophiles. For example, the selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate can yield the desired intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms on the pyrimidine ring can be substituted by different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring .
Scientific Research Applications
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar in structure but lacks the bromine atom at position 5.
5-Bromo-2-chloropyrimidine: Similar but lacks the methoxy group at position 6.
Uniqueness
5-Bromo-4-chloro-6-methoxypyrimidin-2-amine is unique due to the combination of bromine, chlorine, and methoxy substituents on the pyrimidine ring. This unique combination imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H5BrClN3O |
|---|---|
Molecular Weight |
238.47 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C5H5BrClN3O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3,(H2,8,9,10) |
InChI Key |
UNICBWDUNGLSCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















